molecular formula C8H6N4 B3219473 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile CAS No. 1190318-78-5

3-amino-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile

Cat. No.: B3219473
CAS No.: 1190318-78-5
M. Wt: 158.16 g/mol
InChI Key: WHUMUANRKZALBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is a versatile chemical scaffold designed for pharmaceutical research and drug discovery. This multifunctional heterocyclic compound is a valuable precursor in medicinal chemistry, particularly for developing kinase inhibitors . Its structure, featuring a pyrrolo[2,3-c]pyridine core—one of the six key pyrrolopyridine isomers—serves as a privileged scaffold in designing bioactive molecules . The presence of both an electron-withdrawing nitrile group and a nucleophilic amino group at key positions on the fused ring system allows for extensive synthetic modification, enabling researchers to create diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies . The primary research value of this compound lies in its role as a building block for potential therapeutic agents. Pyrrolo[2,3-c]pyridine derivatives have been investigated for a range of biological activities, including the treatment of protein kinase-related diseases such as cancer, Alzheimer's disease, and metabolic disorders . Furthermore, compounds based on this scaffold have shown potential in early research for antimicrobial and anti-infective applications . The molecular framework is a key structural component in the exploration of novel inhibitors for various disease targets. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-3-7-8-5(1-2-11-7)6(10)4-12-8/h1-2,4,12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUMUANRKZALBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of 3 Amino 1h Pyrrolo 2,3 C Pyridine 7 Carbonitrile

Electrophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-c]pyridine Core

The 1H-pyrrolo[2,3-c]pyridine system possesses a dual nature concerning electrophilic aromatic substitution. The pyrrole (B145914) ring is highly activated and electron-rich, making it the preferred site for electrophilic attack, analogous to indole (B1671886) chemistry. libretexts.org Conversely, the pyridine (B92270) ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophiles. quora.comlibretexts.org

For unsubstituted 1H-pyrrolo[2,3-b]pyridines (7-azaindoles), electrophilic substitution reactions such as nitration, halogenation, and nitrosation occur predominantly at the C-3 position of the pyrrole ring. researchgate.net In the case of 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile, the C-3 position is already occupied by a strongly activating amino group. This amino group directs incoming electrophiles to the ortho position, which is C-2. Therefore, electrophilic substitution is expected to occur selectively at the C-2 position. Studies on the Vilsmeier-Haack formylation of related 3-amino-4-methylpyridines, which cyclize to form 3-formyl-6-azaindoles, underscore the reactivity of the pyrrole ring system. chemrxiv.orgchemrxiv.org Enzymatic halogenation of azaindoles has also been shown to be highly regioselective, favoring the C-3 position in unsubstituted substrates. nih.govfrontiersin.org

While Friedel-Crafts alkylations and acylations are often challenging with pyridine-containing systems because the Lewis acid catalyst coordinates with the basic ring nitrogen, acylation at the C-3 position of the parent 6-azaindole (B1212597) has been successfully achieved using an excess of aluminum chloride. nih.gov For the 3-amino substituted title compound, acylation would be predicted to occur at the C-2 position.

ReactionReagent and ConditionsProductReference
Bromination PyBroP, Toluene3-Bromo-6-azaindole derivative google.com
Formylation Vilsmeier-Haack Reagent (POCl₃, DMF)3-Formyl-6-azaindole derivative chemrxiv.orgchemrxiv.org
Acylation Acetyl Chloride, AlCl₃, CH₂Cl₂3-Acetyl-6-azaindole nih.gov
Trifluoroacetylation Trifluoroacetic Anhydride (TFAA)2-Trifluoromethyl-3-trifluoroacetyl-6-azaindole rsc.org

Table 1: Representative Electrophilic Substitution Reactions on the 6-Azaindole Core.

Nucleophilic Aromatic Substitution Reactions and Rearrangements

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings, such as pyridine, that bear a suitable leaving group. masterorganicchemistry.com In the 1H-pyrrolo[2,3-c]pyridine system, the pyridine ring is susceptible to SNAr, with attack favored at the positions ortho (C-7) and para (C-4) to the ring nitrogen. stackexchange.comyoutube.com This is because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom.

Therefore, if this compound were substituted with a halogen at the C-4 position, it would be an excellent substrate for SNAr reactions. Nucleophiles such as amines, alkoxides, and thiolates could displace the halide to introduce a wide range of substituents. Research on the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines from 4-chloro-7-azaindole (B22810) precursors via SNAr demonstrates the viability of this approach on the isomeric azaindole scaffold. nih.gov

Rearrangements involving intramolecular nucleophilic aromatic substitution have also been documented in related pyridine systems. For instance, the reaction of 3-halo-4-aminopyridines with acyl chlorides can lead to a formal two-carbon insertion via an N-acylated intermediate that cyclizes through intramolecular SNAr. nih.gov

SubstrateNucleophileConditionsProductReference
4-Chloro-7-azaindole derivativeAminesThermal (e.g., 150 °C)4-Amino-7-azaindole derivative nih.gov
2-HalopyridineSodium MethoxideHeat2-Methoxypyridine youtube.com
4-Chloro-7-azaindole derivativePhenylboronic acidPd₂(dba)₃, K₂CO₃, Dioxane/H₂O, 100 °C4-Phenyl-7-azaindole derivative nih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution on Halopyridines and Haloazaindoles.

Transformations of the 3-Amino Functionality

The 3-amino group behaves as a typical aromatic amine, albeit on a heterocyclic system. It can undergo a variety of transformations, including acylation, alkylation, and diazotization.

Acylation of the amino group can be readily achieved using acyl chlorides or anhydrides to form the corresponding amides. These amides can serve as protecting groups or as precursors for further synthetic manipulations.

Diazotization of the 3-amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures would yield a diazonium salt. mnstate.edu This intermediate is highly versatile and can be converted into a range of other functional groups through Sandmeyer or related reactions. wikipedia.orgorganic-chemistry.orgbyjus.com For example, treatment with copper(I) chloride, copper(I) bromide, or potassium iodide would yield the corresponding 3-chloro, 3-bromo, or 3-iodo derivatives, respectively. Similarly, reaction with copper(I) cyanide would provide the 3-carbonitrile analogue.

Starting MaterialReactionReagentsProductReference
Aromatic AmineDiazotizationNaNO₂, HCl, 0-5 °CAryl Diazonium Salt masterorganicchemistry.com
Aryl Diazonium SaltSandmeyer ChlorinationCuClAryl Chloride wikipedia.org
Aryl Diazonium SaltSandmeyer BrominationCuBrAryl Bromide wikipedia.org
Aryl Diazonium SaltSandmeyer CyanationCuCNAryl Cyanide (Nitrile) wikipedia.org

Table 3: General Transformations of Aromatic Amines via Diazonium Salts.

Reactions Involving the 7-Carbonitrile Group (e.g., Hydrolysis, Reduction, Amination)

The 7-carbonitrile group is a versatile functional handle that can be converted into several other important groups.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions. Partial hydrolysis typically yields the corresponding 7-carboxamide, a transformation suggested by the existence of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides in the literature. wipo.int More vigorous or prolonged hydrolysis conditions will lead to the formation of the 7-carboxylic acid.

Reduction: The carbonitrile group can be reduced to a primary amine (7-aminomethyl group). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium).

Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), can add to the nitrile to form ketones after acidic workup.

The synthesis of related pyrrolo[2,3-d]pyrimidine-6-carboxamides has been reported, highlighting the utility of these functional group interconversions in building complex molecules. tandfonline.com

Oxidation and Reduction Pathways of the Pyrrolo[2,3-c]pyridine System

The bicyclic core of this compound can undergo both oxidation and reduction, often with selectivity depending on the reagents and conditions employed.

Oxidation: The pyridine nitrogen is the most likely site of oxidation. Treatment with a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), is a standard method for converting pyridines and other nitrogen heterocycles to their corresponding N-oxides. rsc.orgresearchgate.net This transformation can alter the electronic properties of the ring system, making it more susceptible to certain nucleophilic substitution reactions. In some complex pyrrolo-fused systems, oxidation with m-CPBA can also lead to ring-expansion rearrangements. arkat-usa.org

Reduction: Catalytic hydrogenation offers a route to reduce one or both rings of the azaindole system. The pyrrole ring is generally more susceptible to reduction than the pyridine ring. Using specific catalysts, such as ruthenium complexes with chiral ligands like PhTRAP, it is possible to achieve chemo- and enantioselective hydrogenation of the pyrrole ring to yield the corresponding azaindoline. thieme-connect.com Other catalysts, like Platinum on carbon (Pt/C) in acidic media, are also effective for the reduction of indoles to indolines. nih.gov Under more forcing conditions or with different catalysts, the pyridine ring can also be reduced, potentially leading to tetrahydro- or octahydropyrrolopyridine derivatives. rsc.orgnih.gov

ReactionReagent and ConditionsProductReference
N-Oxidation m-CPBA, Acetonitrile (B52724), reflux6-Azaindole-N⁶-oxide rsc.org
Pyrrole Ring Reduction [Ru(η³-methallyl)₂(cod)]/PhTRAP, H₂2,3-Dihydro-6-azaindole (azaindoline) thieme-connect.comrsc.org
Pyrrole Ring Reduction Pt/C, p-TsOH, H₂O, H₂2,3-Dihydro-6-azaindole (azaindoline) nih.gov

Table 4: Representative Oxidation and Reduction Reactions of the Azaindole Core.

Computational and Theoretical Investigations of 3 Amino 1h Pyrrolo 2,3 C Pyridine 7 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By approximating the exchange-correlation energy, DFT methods can provide a detailed understanding of molecular properties, including optimized geometry, electronic distribution, and spectroscopic characteristics. For 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile, DFT calculations are instrumental in elucidating its fundamental chemical nature.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. ripublication.com

For heterocyclic systems analogous to this compound, DFT calculations can be used to determine the energies of these orbitals. wu.ac.th This analysis reveals that charge transfer predominantly occurs within the molecule. The distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack, respectively. For instance, in similar aromatic amines, the HOMO is often localized on the amine group and the aromatic ring, while the LUMO is distributed across the electron-withdrawing portions of the molecule. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These indices provide a more nuanced understanding of the molecule's chemical behavior.

Table 1: Calculated Reactivity Indices for a Representative Pyrrolopyridine Derivative

ParameterFormulaSignificance
Ionization Potential (I)I ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2Tendency to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to change in electron distribution.
Chemical Softness (S)S = 1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω)ω = χ2 / (2η)Propensity to accept electrons.

Note: The values in this table are illustrative and based on general principles for similar compounds. Specific DFT calculations would be required for this compound.

Prediction of Reaction Pathways and Transition States

Theoretical calculations are invaluable for mapping out potential reaction mechanisms. By calculating the potential energy surface for a given reaction, it is possible to identify the most likely pathways, intermediates, and transition states. This information is crucial for understanding how this compound might be synthesized or how it might metabolize in a biological system. For related heterocyclic compounds, computational studies have successfully elucidated mechanisms of formation, such as 1,3-dipolar cycloaddition reactions. mdpi.com These studies can pinpoint the energetic barriers for different reaction steps, providing a rationale for the observed product distribution.

Acid-Base Properties and pKa Calculations

The pKa value is a measure of the acidity or basicity of a compound and is a critical parameter in medicinal chemistry as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Computational methods, particularly those combining quantum mechanics with a continuum solvation model, can predict pKa values with reasonable accuracy. scispace.com For this compound, the pKa of the amino group and the pyrrole (B145914) and pyridine (B92270) nitrogens can be calculated. This involves computing the Gibbs free energy change for the protonation/deprotonation of the molecule in a solvent, typically water. These calculations help in understanding the ionization state of the molecule at physiological pH.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods are fundamental in drug discovery for identifying potential drug candidates and optimizing their binding affinity.

Conformational Analysis and Stability Predictions

Before performing a docking simulation, it is essential to understand the conformational landscape of the ligand. Conformational analysis involves identifying the low-energy, stable conformations of the molecule. For a relatively rigid structure like this compound, the number of low-energy conformers may be limited, but rotation around single bonds, such as the C-N bond of the amino group, can still lead to different spatial arrangements. Computational methods can systematically explore these conformations and rank them by their relative energies, ensuring that the most stable conformer is used for subsequent docking studies.

Investigation of Binding Modes and Interaction Energies

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sci-hub.se In the context of drug design, this involves placing the ligand into the binding site of a target protein and evaluating the binding affinity. For pyrrolopyridine derivatives, docking studies have been successfully employed to understand their interactions with various kinases. tandfonline.comnih.gov

A typical docking workflow for this compound would involve:

Obtaining the 3D structure of the target protein, often from a crystallographic database.

Preparing the protein structure by adding hydrogen atoms and assigning charges.

Generating a 3D model of the ligand and optimizing its geometry.

Docking the ligand into the active site of the protein using a scoring function to rank the different binding poses.

The results of a docking simulation provide insights into the specific interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For example, the amino group of the ligand could act as a hydrogen bond donor, while the nitrogen atoms in the pyridine and pyrrole rings could act as hydrogen bond acceptors. The interaction energies calculated from these simulations provide an estimate of the binding affinity.

Table 2: Illustrative Docking Simulation Results for a Pyrrolopyridine Ligand with a Kinase Target

Interaction TypeInteracting Ligand Atom(s)Interacting Protein Residue(s)Estimated Energy (kcal/mol)
Hydrogen BondAmino Group (NH2)Asp181 (side chain)-3.5
Hydrogen BondPyridine NitrogenSer123 (backbone)-2.8
Pi-Pi StackingPyrrolopyridine RingPhe89-4.2
HydrophobicCarbonitrile GroupVal67, Leu145-1.5

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from a molecular docking study.

Subsequent molecular dynamics simulations can be performed to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic picture of the binding event. sci-hub.se

Biological Activity Research of Pyrrolo 2,3 C Pyridine Scaffold and Derivatives Mechanistic and Target Focused Studies

Investigation of Enzyme and Receptor Inhibition Mechanisms (In Vitro and Cellular Studies)

Derivatives of the pyrrolopyridine core structure have demonstrated inhibitory activity against a range of enzymes and receptors, highlighting their potential as therapeutic agents. The following sections detail the mechanistic studies and inhibition profiles of these compounds.

Kinase Inhibition Profiles

The pyrrolopyridine scaffold has been identified as a versatile template for the design of inhibitors targeting various protein kinases, which are crucial regulators of cellular processes.

Studies on ATP-Competitive and Allosteric Inhibition Mechanisms

Research into the mechanism of action of pyrrolopyridine derivatives has revealed that many of these compounds function as ATP-competitive inhibitors. This mode of action involves the inhibitor binding to the ATP-binding pocket of the kinase, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade. For instance, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which share a related heterocyclic core, have been developed as potent ATP-competitive inhibitors of Protein Kinase B (Akt).

In contrast, some derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold have been identified as allosteric inhibitors. A study on 1H-pyrrolo[2,3-c]pyridine-7-carboxamides demonstrated their role as allosteric antagonists of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Allosteric modulation offers a different regulatory mechanism, where the inhibitor binds to a site on the receptor distinct from the primary (orthosteric) binding site, inducing a conformational change that affects the receptor's activity.

Inhibition of Cellular Autophosphorylation

A key indicator of kinase inhibition in a cellular context is the suppression of autophosphorylation, a process where a kinase phosphorylates itself. Studies on 1H-pyrrolo[3,2-c]pyridine inhibitors of Monopolar Spindle 1 (MPS1) kinase have shown that these compounds effectively inhibit MPS1 autophosphorylation in cellular assays. This demonstrates that the enzymatic inhibition observed in vitro translates to a functional consequence within the cell, disrupting the kinase's signaling activity.

The kinase inhibition profiles for various pyrrolopyridine derivatives are summarized in the table below.

Kinase TargetPyrrolopyridine ScaffoldKey Findings
SGK-1 Pyrrolo[2,3-b]pyridineNovel derivatives of this scaffold have been synthesized and evaluated for their potential as SGK1 inhibitors.
MPS1 1H-pyrrolo[3,2-c]pyridinePotent and selective inhibitors have been developed, demonstrating inhibition of cellular autophosphorylation.
FGFRs 1H-pyrrolo[2,3-b]pyridineDerivatives have shown potent inhibitory activity against FGFR1, 2, and 3.
JAK3 1H-pyrrolo[2,3-b]pyridine-5-carboxamideThese derivatives have been identified as potent and moderately selective JAK3 inhibitors.
PI3Ks 7H-pyrrolo[2,3-d]pyrimidine (related scaffold)Derivatives have shown to inhibit the PI3K/Akt signaling pathway.
FMS kinase Pyrrolo[3,2-c]pyridineA series of derivatives were identified as potent inhibitors of FMS kinase.

Receptor Antagonism Studies (e.g., mGluR5)

Beyond kinase inhibition, the pyrrolo[2,3-c]pyridine scaffold has been successfully utilized to develop receptor antagonists. Specifically, a series of 1H-pyrrolo[2,3-c]pyridine-7-carboxamides have been discovered as novel allosteric antagonists of the metabotropic glutamate receptor 5 (mGluR5). These compounds exhibit high in vitro potency, and structural modifications have been explored to optimize their physicochemical properties, such as aqueous solubility.

Inhibition of NAMPT

Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, and its inhibition is a target for cancer therapy. Research has identified that ureas derived from a 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold are potent inhibitors of human NAMPT. nih.govnih.gov These findings suggest that the broader pyrrolopyridine class of compounds holds potential for the development of NAMPT inhibitors. nih.govnih.gov

Cellular Pathway Modulation and Phenotypic Assays (In Vitro)

The enzymatic and receptor-level inhibition by pyrrolopyridine derivatives translates into significant effects on cellular pathways and observable phenotypes. In vitro studies have demonstrated that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cell lines.

For example, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold designed as FGFR inhibitors have been shown to inhibit the proliferation of breast cancer cells and induce apoptosis. rsc.org Similarly, 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives targeting JAK3 have demonstrated an immunomodulating effect on IL-2-stimulated T cell proliferation.

The table below summarizes the observed cellular effects of various pyrrolopyridine derivatives.

Cellular EffectPyrrolopyridine ScaffoldCell Line/ModelKey Findings
Apoptosis Induction 1H-pyrrolo[2,3-b]pyridineBreast Cancer CellsInhibition of cell proliferation and induction of apoptosis.
Cell Cycle Arrest 7H-pyrrolo[2,3-d]pyrimidine derivativesHepG2 cellsA potent multi-targeted kinase inhibitor induced cell cycle arrest and apoptosis. mdpi.com
Immunomodulation 1H-pyrrolo[2,3-b]pyridine-5-carboxamideT cellsPotent immunomodulating effect on IL-2-stimulated T cell proliferation.
Antiproliferative Activity Pyrrolo[3,2-c]pyridineOvarian, Prostate, and Breast Cancer Cell LinesDerivatives showed potent antiproliferative activity. nih.gov

Inhibition of Cancer Cell Proliferation and Induction of Apoptosis in Cell Lines

Derivatives of the pyrrolopyridine scaffold have demonstrated potent capabilities in halting the proliferation of cancer cells and triggering programmed cell death (apoptosis).

A series of novel 1H-pyrrolo[3,2-c]pyridine derivatives were synthesized and evaluated for their antitumor activities against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). nih.gov Many of these compounds showed moderate to excellent antiproliferative effects. nih.gov Notably, compound 10t , which incorporates a 3,4,5-trimethoxyphenyl moiety as the A-ring and an indolyl group as the B-ring, displayed the most potent activity, with IC50 values ranging from 0.12 to 0.21 µM across the tested cell lines. nih.gov Further investigation into its mechanism revealed that at concentrations of 0.12 µM, 0.24 µM, and 0.36 µM, compound 10t could significantly induce apoptosis. nih.gov

Similarly, a series of eighteen pyrrolo[3,2-c]pyridine derivatives were assessed for their antiproliferative activity against a panel of cancer cell lines, including ovarian, prostate, and breast cancer. One of the most potent compounds, 1r , exhibited IC50 values ranging from 0.15 to 1.78 µM. nih.gov

In a different study, a 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h , was found to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis. rsc.orgnih.gov This apoptotic induction was suggested to occur via the mitochondrial pathway, as treatment with 4h led to a loss of mitochondrial membrane potential (Δψm) and an increase in reactive oxygen species (ROS) levels in 4T1 cells. nih.gov

Another class of molecules, 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivatives, also showed significant pro-apoptotic effects. Compound 7 from this series was particularly effective against Caco-2 colon cancer cells (IC50 = 7.83 ± 0.50 μM). rsc.org It promoted apoptosis by activating the pro-apoptotic Bax gene and suppressing the anti-apoptotic Bcl-2 gene. rsc.org Flow cytometry analysis confirmed this, showing that compound 7 increased the apoptosis rate in Caco-2 cells from 1.92% (control) to 42.35%. rsc.org

Antiproliferative Activity of Selected Pyrrolopyridine Derivatives
CompoundScaffoldCancer Cell LineIC50 (µM)
10t1H-pyrrolo[3,2-c]pyridineHeLa0.12
10t1H-pyrrolo[3,2-c]pyridineSGC-79010.15
10t1H-pyrrolo[3,2-c]pyridineMCF-70.21
1rpyrrolo[3,2-c]pyridineOvarian, Prostate, Breast Cancer Lines0.15 - 1.78
72-oxo-1′H-spiro-indoline-3,4′-pyridineCaco-27.83

Studies on Spindle Assembly Checkpoint Disruption

The mitotic spindle is a critical target for anticancer drugs, and its disruption can lead to cell cycle arrest and apoptosis. Certain pyrrolopyridine derivatives have been specifically designed to interfere with microtubule dynamics, a key process monitored by the spindle assembly checkpoint.

A series of 1H-pyrrolo[3,2-c]pyridine derivatives were developed as inhibitors that bind to the colchicine-binding site on tubulin. nih.gov Microtubules, which are essential components of the mitotic spindle, are polymers of α- and β-tubulin. nih.gov By binding to tubulin, these compounds disrupt the dynamic process of microtubule polymerization and depolymerization. nih.gov The representative compound 10t was shown to potently inhibit tubulin polymerization. nih.gov Immunostaining assays further revealed that 10t caused a remarkable disruption of tubulin microtubule structures at a concentration of just 0.12 µM. nih.gov This disruption of microtubule dynamics leads to mitotic arrest, and cell cycle analysis demonstrated that compound 10t caused a significant arrest of cells in the G2/M phase of the cell cycle. nih.gov

Modulation of Cytokine-Mediated Signal Transduction Pathways (e.g., STAT phosphorylation)

Cytokine signaling pathways, such as the JAK/STAT pathway, are crucial for immune responses and are often dysregulated in inflammatory diseases and cancer. nih.govnih.gov The pyrrolopyridine scaffold has been utilized to develop modulators of these pathways.

Signal Transducers and Activators of Transcription (STAT) proteins are key components of these pathways. nih.gov A 7H-pyrrolo[2,3-d]pyrimidine derivative was identified as a potent inhibitor of STAT6, a key transcription factor in the interleukin-4 (IL-4) signaling pathway, which is critical for the type 2 helper T (Th2) cell immune response. researchgate.net Prodrugs of these derivatives were able to inhibit cytokine-stimulated STAT6 phosphorylation in human airway cells and primary mouse T-lymphocytes at concentrations as low as 100 nM. researchgate.net This demonstrates that targeting the SH2 domain of STAT6 with this scaffold can block both its phosphorylation and subsequent transcriptional activity. researchgate.net

Furthermore, 1H-pyrrole-3-carbonitrile derivatives have been identified as potential agonists for the stimulator of interferon genes (STING) receptor. nih.govresearchgate.net Activation of STING leads to the phosphorylation of several downstream proteins, including STAT3. nih.govresearchgate.net This indicates that the broader pyrrole-based heterocyclic family can modulate cytokine and immune signaling pathways through various mechanisms. nih.gov

Inhibition of Cell Migration and Invasion (In Vitro)

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Pyrrolopyridine derivatives have been investigated for their ability to inhibit these processes in laboratory settings.

A 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h , was shown to significantly inhibit the migration and invasion of 4T1 breast cancer cells in vitro. rsc.orgnih.gov Similarly, a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative named RDS 60 was found to markedly impair the cell motility and infiltration of two head and neck squamous cell carcinoma (HNSCC) cell lines. mdpi.com In a Matrig-el invasion assay, treatment with RDS 60 reduced the invasion capacity of the cancer cells by up to fourfold. mdpi.com

Structure-Activity Relationship (SAR) and Structure-Kinetic Relationship (SKR) Investigations

Understanding the relationship between the chemical structure of a compound and its biological activity (SAR) is fundamental to medicinal chemistry. Such studies guide the optimization of lead compounds to enhance potency and selectivity.

Positional Scanning and Substituent Effects on Biological Activity

Systematic modification of the pyrrolopyridine scaffold has yielded important insights into its SAR. In the development of 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors, the nature of the substituent at the 6-position (the B-ring) was found to be critical for antiproliferative activity. The compound 10t , featuring an indolyl group at this position, showed the most potent activity against HeLa, SGC-7901, and MCF-7 cell lines. nih.gov This suggests that the electronic and steric properties of the B-ring are key determinants of potency. nih.gov

In a separate study on pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors, SAR studies indicated that the electronic properties of substituents were crucial. nih.gov It was found that incorporating electron-withdrawing groups, such as a trifluoromethyl group (CF3) on one ring and fluorine atoms on others, was necessary to improve the inhibitory activity. nih.gov The most promising compound from this series, analog 34 , achieved a c-Met IC50 value of 1.68 nM. nih.gov

Research on 2,6,7-substituted pyrrolo[2,3-d]pyrimidines as CDK4/6 inhibitors for pancreatic cancer also highlighted the importance of specific substitutions. A series of 6-anilinocarbonyl-substituted derivatives showed significantly increased potency against MIA PaCa-2 and BxPC-3 cancer cell lines. researchgate.net

Furthermore, studies on pyrrolo[2,3-d]pyrimidine-based inhibitors of Protein Kinase B (PKB/Akt) explored the effect of replacing the core bicyclic heteroaromatic system. nih.gov Replacing the pyrrolo[2,3-d]pyrimidine core with a 7-azaindole (B17877) scaffold generally led to a reduction in selectivity for PKB over the related kinase PKA. nih.gov This was attributed to the change from a nitrogen (N-3) to a carbon, which alters the preferred conformation of an attached piperidine (B6355638) ring and thus the orientation of key interacting groups. nih.gov

Summary of Key SAR Findings for Pyrrolopyridine Derivatives
ScaffoldTarget/ActivityFavorable Substituents/ModificationsReference
1H-pyrrolo[3,2-c]pyridineAntiproliferative (Tubulin Inhibition)Indolyl group at the 6-position (B-ring) nih.gov
pyrrolo[2,3-b]pyridinec-Met Kinase InhibitionElectron-withdrawing groups (e.g., -CF3, -F) nih.gov
pyrrolo[2,3-d]pyrimidineAntiproliferative (CDK4/6 Inhibition)6-anilinocarbonyl substitution researchgate.net
pyrrolo[2,3-d]pyrimidinePKB/Akt InhibitionMaintaining the pyrrolopyrimidine core over 7-azaindole for better selectivity nih.gov

Conformational Requirements for Molecular Recognition

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. For pyrrolopyridine-based inhibitors, specific conformational arrangements are often required for optimal molecular recognition.

In the case of a thieno[3,2-c]pyridine (B143518) inhibitor of checkpoint 1 kinase (CHK1), X-ray crystallography revealed that the amide moiety, the heterocyclic core, and a chlorophenyl ring adopted a generally planar arrangement. nih.gov This specific conformation was essential for presenting the primary amide group correctly to form hydrogen bonds with key amino acid residues (Glu85 and Cys87) in the hinge region of the kinase. nih.gov This optimal conformation is stabilized by an intramolecular interaction. nih.gov

The conformational flexibility of the pyrrolopyridine scaffold and its derivatives is an important consideration. For instance, in 3,2′:6′,3″-terpyridines, rotation around the inter-ring C–C bonds can lead to different planar conformations, which in turn dictates the vectorial properties of the molecule and how it can assemble into larger structures. mdpi.com While this example is from materials science, the principle directly applies to drug-target interactions, where a preferred conformation is necessary for effective binding. The replacement of a nitrogen with a carbon in the pyrrolo[2,3-d]pyrimidine core was observed to change the preferred conformation of a linked piperidine ring, which negatively impacted kinase selectivity, underscoring the importance of conformational control for precise molecular recognition. nih.gov

Application of the Pyrrolo[2,3-c]pyridine Scaffold in Chemical Biology Probes

There is no available information in the reviewed literature regarding the application of 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile as a chemical biology probe. The development of chemical probes requires extensive characterization of a compound's selectivity, potency, and mechanism of action, none of which is currently documented for this specific molecule.

Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation of Pyrrolo 2,3 C Pyridine Derivatives

Spectroscopic Techniques for Elucidating Molecular Interactions (e.g., binding studies)

Spectroscopic methods are crucial for investigating the non-covalent interactions between a ligand, such as a pyrrolo[2,3-c]pyridine derivative, and its biological target. These studies are essential for confirming the mechanism of action and understanding the molecular basis of affinity and selectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying ligand-protein interactions in solution. Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) can identify which ligands in a mixture bind to a target protein and can map the binding epitope of the ligand. For a compound like 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile, these experiments would reveal which protons of the molecule are in close contact with the receptor, guiding further structural modifications to enhance binding affinity. Chemical shift perturbation (CSP) studies, where the chemical shifts of the protein's amino acids are monitored upon ligand titration, can identify the ligand's binding site on the protein surface.

Fluorescence Spectroscopy: This technique can be used to determine binding affinities (dissociation constants, Kd) by monitoring changes in the intrinsic fluorescence of the target protein (e.g., from tryptophan residues) or a fluorescent probe upon ligand binding. For instance, derivatives of the 1H-pyrrolo[2,3-c]pyridine class have been identified as allosteric modulators of receptors, and fluorescence assays would be central to quantifying their potency and efficacy. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to assess conformational changes in the secondary structure of a target protein upon ligand binding. mdpi.com Observing changes in the protein's CD spectrum in the presence of a pyrrolo[2,3-c]pyridine derivative can indicate that the binding event induces a functional conformational shift in the protein. mdpi.com

TechniqueApplication for Binding StudiesInformation Obtained
NMR Spectroscopy Ligand-observe (STD, WaterLOGSY)Binding confirmation, Epitope mapping
Protein-observe (CSP)Binding site identification, Kd determination
Fluorescence Spectroscopy Intrinsic/Extrinsic fluorescence quenching/enhancementBinding affinity (Kd), Stoichiometry
Circular Dichroism Far-UV CDLigand-induced protein conformational changes

Chromatographic and Separative Techniques for Isomer Analysis and Purity Assessment

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized compounds, including the separation of closely related isomers.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is the standard method for determining the purity of small molecules like this compound. A high-resolution column can separate the main compound from starting materials, by-products, and degradation products. Purity is typically assessed using a UV detector at one or more wavelengths, and the peak area percentage of the main component is calculated. Chemical suppliers routinely use HPLC to ensure the quality of such compounds, often requiring purity levels of ≥96% or higher. jk-sci.com

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC operates on the same principles as HPLC but uses columns with smaller particles and higher pressures, resulting in faster analysis times and improved resolution. This is particularly useful for high-throughput screening of compound libraries or for separating complex mixtures containing multiple isomers.

Chiral Chromatography: For derivatives of pyrrolo[2,3-c]pyridine that contain stereocenters, chiral HPLC or Supercritical Fluid Chromatography (SFC) is necessary to separate enantiomers or diastereomers. This is critical because different stereoisomers can have vastly different biological activities and pharmacokinetic profiles.

Below is a representative data table for a purity assessment of this compound by reverse-phase HPLC.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient 5% to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time 8.25 min
Purity (Area %) 99.1%

Advanced Mass Spectrometry for Metabolite Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a cornerstone for molecular weight determination and structural elucidation. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), is essential for analyzing the metabolism and fragmentation of pyrrolo[2,3-c]pyridine derivatives.

In a typical study, the compound would be incubated with liver microsomes or administered in vivo, and the resulting metabolites would be analyzed by LC-HRMS. The high mass accuracy of instruments like Orbitrap or Time-of-Flight (TOF) analyzers allows for the determination of the elemental composition of both the parent drug and its metabolites.

MS/MS analysis involves isolating the ion of interest (e.g., the protonated molecule [M+H]+) and fragmenting it to produce a characteristic fragmentation pattern. By comparing the fragmentation spectrum of a metabolite to that of the parent compound, the site of metabolic modification can be deduced. Common metabolic pathways for nitrogen-containing heterocyclic compounds include oxidation (hydroxylation), N-dealkylation, and conjugation with glucuronic acid or sulfate.

For this compound, fragmentation would likely involve cleavage of the pyrrole (B145914) or pyridine (B92270) rings and loss of small molecules like HCN or NH3. The table below illustrates a hypothetical fragmentation pathway.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
185.07 [M+H]+168.04NH3Loss of the 3-amino group
185.07 [M+H]+158.06HCNLoss of the 7-carbonitrile group
158.06131.05HCNSubsequent loss from the pyridine ring

Crystallographic Studies for Structural Determination and Ligand-Protein Co-structures

X-ray crystallography provides the most definitive and high-resolution structural information for molecules, from small organic compounds to large protein complexes.

Single-Crystal X-ray Diffraction: For a novel compound like this compound, obtaining a single crystal and performing X-ray diffraction analysis provides unambiguous confirmation of its chemical structure, including the precise arrangement of atoms and bond lengths/angles. This technique is the gold standard for structural verification. While data for this specific molecule is not publicly available, related structures like pyrazolo[3,4-b]pyridine derivatives have been characterized, confirming their planar ring systems and intermolecular hydrogen bonding patterns. researchgate.net

Protein-Ligand Co-crystallography: To understand the binding mode of a pyrrolopyridine derivative at an atomic level, co-crystallization with its target protein is performed. The resulting co-crystal structure reveals the precise orientation of the inhibitor in the binding pocket and identifies the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. This information is invaluable for structure-based drug design, allowing for the rational optimization of ligands to improve their affinity and selectivity. For example, crystallographic studies of related pyrrolo[2,3-d]pyrimidine inhibitors have been instrumental in elucidating their binding mode to kinase targets. acs.org

The following table presents typical parameters that would be reported in a crystallographic study of a small molecule.

ParameterRepresentative Value
Chemical Formula C8H6N4
Molecular Weight 184.19
Crystal System Monoclinic
Space Group P21/c
Unit cell dimensions a = 5.1 Å, b = 15.1 Å, c = 19.5 Å, β = 96.5°
Resolution (Å) 0.80
R-factor < 0.05
Data Collection Temp. 100 K

Future Directions and Emerging Research Avenues for Pyrrolo 2,3 C Pyridine Chemistry

Development of Novel and Sustainable Synthetic Routes

While traditional methods for azaindole synthesis, such as the Bartoli and Fischer indole (B1671886) syntheses, have been foundational, they often face limitations due to the electron-deficient nature of the pyridine (B92270) starting materials. nsf.gov The future of synthesizing the pyrrolo[2,3-c]pyridine core lies in the development of more efficient, versatile, and sustainable methodologies.

A key area of development is the expanded use of metal-catalyzed cross-coupling reactions. nih.gov Advances in palladium, rhodium, and copper catalysis have enabled new strategies for constructing and functionalizing the azaindole ring system under milder conditions. nih.govrsc.org Future work will likely focus on:

One-Pot and Domino Reactions: Combining multiple synthetic steps into a single operation significantly improves efficiency, reduces waste, and simplifies purification. mdpi.com One-pot approaches relying on commercially available aminopyridines are being developed to produce various azaindoles. mdpi.com

C-H Bond Activation: Direct functionalization of carbon-hydrogen bonds is a powerful strategy that avoids the need for pre-functionalized starting materials, making syntheses more atom-economical. nih.gov Rhodium-catalyzed C-H activation has emerged as a promising approach for building the azaindole core. nih.gov

Sustainable Catalysis: There is a growing emphasis on replacing traditional catalysts with more environmentally benign alternatives. This includes the development of novel palladium nanocatalysts and enzyme-supported catalysts that can function under milder conditions, sometimes in aqueous solutions. mdpi.com

These advanced synthetic methods will not only streamline the production of known compounds but also provide access to new chemical space, allowing for the creation of derivatives with diverse substitution patterns that are currently difficult to obtain. rsc.orgnih.gov

Synthetic Strategy Description Key Advantages Reference(s)
Metal-Catalyzed Cross-Coupling Reactions like Suzuki, Sonogashira, and Buchwald-Hartwig used to form C-C and C-N bonds for ring construction and functionalization.High efficiency, functional group tolerance. rsc.orgmdpi.commdpi.com
C-H Bond Activation Direct functionalization of C-H bonds, avoiding pre-functionalized substrates.Atom economy, reduced synthetic steps. nih.gov
Domino/One-Pot Reactions Multiple reaction steps occur in a single pot without isolating intermediates.Increased efficiency, reduced waste, operational simplicity. nsf.govmdpi.com
Sustainable/Green Catalysis Use of nanocatalysts, enzymatic supports, and milder reaction conditions (e.g., using water as a solvent).Reduced environmental impact, improved safety. mdpi.com

In-Depth Mechanistic Understanding of Biological Interactions at the Molecular Level

Many pyrrolo[2,3-c]pyridine derivatives exert their biological effects by acting as kinase inhibitors. nih.govnih.gov While initial research has successfully identified potent inhibitors for targets like Fibroblast Growth Factor Receptor (FGFR), FMS kinase, and c-Met, a significant future avenue is the elucidation of their precise binding mechanisms at the molecular level. nih.govtandfonline.comrsc.org This deeper understanding is crucial for designing next-generation inhibitors with enhanced potency and selectivity.

Computational chemistry is becoming an indispensable tool in this endeavor. Techniques such as molecular docking and molecular dynamics (MD) simulations are used to model the interactions between the pyrrolopyridine ligand and its protein target. tandfonline.comnih.gov These studies can reveal:

Key Binding Interactions: Identifying the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the inhibitor. For example, docking studies of pyrrolo[2,3-b]pyridine derivatives have shown that the core structure can form two critical hydrogen bonds with the hinge region residue Met1160 of the c-Met kinase. tandfonline.com

Role of Specific Substituents: Understanding how different functional groups on the scaffold contribute to binding affinity and selectivity. This knowledge allows for the rational design of modifications to optimize inhibitor properties.

Conformational Dynamics: MD simulations can illustrate how the protein-ligand complex behaves over time, providing insights into the stability of the binding and the role of protein flexibility.

By integrating these computational insights with experimental data from X-ray crystallography and structure-activity relationship (SAR) studies, researchers can build comprehensive models of molecular recognition. This knowledge-based approach will accelerate the optimization of lead compounds, moving beyond trial-and-error to a more predictive and rational design process. nih.gov

Exploration of New Biological Targets and Pathways

The therapeutic potential of the pyrrolo[2,3-c]pyridine scaffold has been predominantly explored in the context of oncology and neurodegenerative diseases, with kinase enzymes and tau protein aggregates being primary targets. rsc.orgnih.gov However, the structural versatility of this heterocycle suggests that its biological activities are not limited to these areas. A major future direction is the systematic exploration of new biological targets and therapeutic indications.

Research on other pyrrolopyridine isomers provides a roadmap for this exploration. For instance, derivatives of the related pyrrolo[3,4-c]pyridine scaffold have demonstrated a wide array of pharmacological properties, including:

Antidiabetic activity. mdpi.com

Antimycobacterial activity, targeting enzymes like enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis. mdpi.com

Antiviral activity, including against HIV-1. mdpi.com

Anti-inflammatory activity. mdpi.com

This suggests that libraries of pyrrolo[2,3-c]pyridine derivatives could be screened against targets in these and other disease areas, such as infectious diseases, metabolic disorders, and immunology. The established role of derivatives as potent kinase inhibitors also opens the door to targeting kinases involved in inflammatory pathways, such as Janus kinases (JAKs), which are implicated in autoimmune diseases. nih.gov

Isomer Established/Explored Biological Activities Potential Future Targets for Pyrrolo[2,3-c]pyridine Reference(s)
Pyrrolo[2,3-b]pyridine Kinase inhibitors (FGFR, c-Met, B-RAF), anticancer agents.Further exploration of novel kinase targets in oncology. tandfonline.comrsc.org
Pyrrolo[3,2-c]pyridine Kinase inhibitors (FMS), anticancer agents.Kinases involved in inflammatory diseases. nih.govnih.gov
Pyrrolo[2,3-d]pyrimidine Kinase inhibitors (EGFR, JAK1, CSF1R), anticancer agents.Multi-targeted kinase inhibitors for complex diseases. mdpi.comnih.govmdpi.com
Pyrrolo[3,4-c]pyridine Antidiabetic, antimycobacterial, antiviral (HIV-1), anticancer, anti-inflammatory.G-protein coupled receptors (GPCRs), viral enzymes, bacterial enzymes. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Optimization

Key applications of AI/ML in this field include:

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use machine learning algorithms to correlate the structural or physicochemical properties of molecules with their biological activity. scienceopen.comeurekaselect.com By training models on existing data for pyrrolopyridine derivatives, researchers can predict the potency of novel, unsynthesized compounds, allowing them to prioritize the most promising candidates for synthesis. nih.govresearchgate.net

De Novo Design: Generative AI models can design entirely new molecules from scratch, tailored to bind to a specific biological target. arxiv.org These models can be constrained to include the core pyrrolo[2,3-c]pyridine scaffold while optimizing the surrounding substituents to maximize binding affinity and drug-like properties.

Scaffold Hopping and Optimization: AI algorithms can suggest novel scaffolds that retain the key pharmacophoric features of a known active molecule but possess a different core structure. arxiv.org This is useful for developing new intellectual property or overcoming issues with an existing chemical series. For lead optimization, AI can propose modifications to a lead compound to improve properties like metabolic stability or reduce toxicity. acs.org

Synthesis Prediction: A significant challenge in drug design is ensuring that computer-designed molecules are synthetically feasible. AI tools are being developed to perform retrosynthetic analysis, predicting viable synthetic routes for novel compounds and assessing their manufacturability early in the design process. drugtargetreview.comcas.org

By leveraging AI, chemists can explore chemical space more efficiently, reduce the number of compounds that need to be synthesized and tested, and ultimately design better drug candidates with a higher probability of success. mdpi.com

Role of Pyrrolo[2,3-c]pyridine in Supramolecular Chemistry and Materials Science Applications

While the primary focus of pyrrolo[2,3-c]pyridine research has been medicinal, its unique structural and electronic properties make it an attractive building block for applications in materials science and supramolecular chemistry. researchgate.net The presence of both a hydrogen-bond-donating pyrrole (B145914) N-H group and a hydrogen-bond-accepting pyridine nitrogen atom facilitates predictable self-assembly through intermolecular hydrogen bonding. acs.orgnih.gov

Emerging research avenues include:

Organic Electronics: Pyrrole-containing fused ring systems are being investigated for use in organic electronics. acs.org The electron-rich nature of the pyrrole ring combined with the electronic properties of the pyridine ring makes the scaffold suitable for constructing donor-acceptor type conjugated molecules and polymers. acs.org These materials could find applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and electrochromic devices. acs.orgrsc.orgrsc.org

Supramolecular Assemblies: The 7-azaindole (B17877) moiety is an excellent ligand in coordination chemistry, capable of binding to metal ions to form coordination polymers and other complex supramolecular architectures. researchgate.net These structures can exhibit interesting photophysical properties, such as luminescence, making them candidates for sensors or light-emitting materials. The ability of azaindole derivatives to form highly organized, hydrogen-bonded 2D structures on surfaces opens possibilities for creating materials at the nanoscale. acs.orgnih.gov

Molecular Probes and Imaging Agents: The inherent fluorescence of the azaindole core makes it a useful chromophore. acs.org This property has already been exploited in the development of positron emission tomography (PET) imaging agents for detecting tau protein aggregates in the brain, which are a hallmark of Alzheimer's disease. nih.govgoogle.com Future research could expand this application to create fluorescent probes for other biological targets or for use in materials science as environmental sensors.

The exploration of these non-pharmaceutical applications represents a significant growth area for pyrrolo[2,3-c]pyridine chemistry, leveraging the fundamental chemical properties of the scaffold in new and innovative ways. researchgate.net

Q & A

Q. What are the common synthetic routes for 3-amino-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization or condensation reactions. For example, describes methods using 3-amino-2-cyanopyrrole derivatives heated with reagents like formamide or substituted amines in polar solvents (e.g., methanol, DMF). Reaction optimization involves:

  • Temperature control : Reflux (100–120°C) for 6–8 hours to ensure complete cyclization.
  • Solvent selection : Ethanol-DMF mixtures improve crystallinity and yield (up to 85%).
  • Catalyst use : Acidic conditions (e.g., HCOOH) accelerate heterocycle formation .

Q. What spectroscopic techniques are used to characterize this compound and its derivatives?

Key analytical methods include:

Technique Application Example Data
¹H/¹³C NMR Assigns substituent positionsAromatic protons at δ 7.2–8.5 ppm; nitrile carbon at ~115 ppm .
IR Spectroscopy Confirms nitrile (C≡N) and amine (N-H) groupsPeaks at ~2200 cm⁻¹ (C≡N) and 3300–3500 cm⁻¹ (N-H) .
Mass Spectrometry Validates molecular weightESI-MS: [M+H]⁺ at m/z 199.15 .

Q. What are the primary pharmacological applications of this scaffold in current research?

This pyrrolopyridine derivative is a precursor for bioactive molecules. highlights its role in synthesizing anticancer agents (e.g., brominated analogs targeting kinase inhibition). notes its antidiabetic and antiviral potential via structural derivatization (e.g., adding carboxamide or trifluoromethyl groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies (e.g., unexpected NMR splitting or IR shifts) often arise from tautomerism or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Maps coupling networks to distinguish tautomers (e.g., NH protons in pyrrole vs. pyridine rings) .
  • X-ray crystallography : Provides unambiguous confirmation of regiochemistry, as seen in for related pyrazolo-pyridines .
  • Repetitive recrystallization : Isolates pure isomers (e.g., using ethanol-DMF mixtures) .

Q. What strategies improve low yields in multi-step syntheses of substituted derivatives?

Key optimizations from and 14 :

  • Intermediate purification : Flash chromatography after each step reduces side products.
  • Protecting groups : Use Boc or Fmoc for amine protection during functionalization (e.g., adding aryl groups at position 5).
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 8 hours under reflux) for temperature-sensitive steps .

Q. How can computational methods guide the design of analogs with enhanced bioactivity?

  • Docking studies : Predict binding to targets (e.g., kinase ATP pockets) using software like AutoDock. highlights brominated analogs with improved IC₅₀ values via hydrophobic interactions .
  • QSAR modeling : Correlates substituent electronegativity (e.g., CF₃ vs. CN) with antimycobacterial activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental melting points?

Deviations may indicate polymorphism or solvate formation. recommends:

  • DSC/TGA : Confirms thermal stability and identifies hydrated forms.
  • Variable solvent trials : Test crystallization in DMF vs. ethanol to isolate polymorphs.
  • Literature cross-check : Compare with structurally similar compounds (e.g., 5-chloro analogs in melt at 248–251°C) .

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3-amino-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.